molecular formula C13H16N2 B7870631 (Propan-2-yl)[(quinolin-4-yl)methyl]amine

(Propan-2-yl)[(quinolin-4-yl)methyl]amine

Cat. No.: B7870631
M. Wt: 200.28 g/mol
InChI Key: NVTDYBVJZYBSFY-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(quinolin-4-yl)methyl]amine is a compound that features a quinoline ring substituted with a propan-2-yl group and a methylamine group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[(quinolin-4-yl)methyl]amine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Substitution Reactions: The introduction of the propan-2-yl group and the methylamine group can be achieved through substitution reactions. For example, the quinoline ring can be alkylated using propan-2-yl halides in the presence of a base. The methylamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[(quinolin-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yl or methylamine groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(Propan-2-yl)[(quinolin-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(quinolin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The propan-2-yl and methylamine groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the propan-2-yl and methylamine groups.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

(Propan-2-yl)[(quinolin-4-yl)methyl]amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of the propan-2-yl and methylamine groups can enhance its solubility, stability, and binding interactions with molecular targets.

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)15-9-11-7-8-14-13-6-4-3-5-12(11)13/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTDYBVJZYBSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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